2-Nitro-2-phenyldiazenylpropane-1,3-diol
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Overview
Description
2-Nitro-2-phenyldiazenylpropane-1,3-diol is a chemical compound with the molecular formula C9H11NO4 It is known for its unique structure, which includes a nitro group, a phenyl group, and a diazenyl group attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-phenyldiazenylpropane-1,3-diol typically involves the nitration of phenylpropane-1,3-diol followed by diazotization. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Common reagents used in the synthesis include nitric acid, sulfuric acid, and sodium nitrite.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring safety measures are in place to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-2-phenyldiazenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diazenyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diazenyl compounds.
Scientific Research Applications
2-Nitro-2-phenyldiazenylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-2-phenyldiazenylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-2-phenylpropane-1,3-diol: Similar structure but lacks the diazenyl group.
2-Nitro-2-phenyldiazenylbutane-1,4-diol: Similar structure with a longer carbon chain.
2-Nitro-2-phenyldiazenylethane-1,2-diol: Similar structure with a shorter carbon chain.
Uniqueness
2-Nitro-2-phenyldiazenylpropane-1,3-diol is unique due to the presence of both nitro and diazenyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90559-65-2 |
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Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-nitro-2-phenyldiazenylpropane-1,3-diol |
InChI |
InChI=1S/C9H11N3O4/c13-6-9(7-14,12(15)16)11-10-8-4-2-1-3-5-8/h1-5,13-14H,6-7H2 |
InChI Key |
LNKDGDXQTGSTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(CO)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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